N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
The compound N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic molecule featuring a cyclopenta[c]pyridazinone core fused with a quinazolinone moiety via a propanamide linker.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(8-10-24-13-22-17-6-2-1-5-15(17)20(24)28)21-9-11-25-19(27)12-14-4-3-7-16(14)23-25/h1-2,5-6,12-13H,3-4,7-11H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRFEDWORVVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a candidate for pharmacological studies.
Structural Characteristics
The compound features:
- A cyclopenta[c]pyridazine moiety.
- A quinazoline backbone.
- An amide functional group, which is often associated with biological activity.
Anticancer Properties
Several studies have indicated that compounds related to quinazoline and pyridazine structures exhibit anticancer activity. For instance:
- Quinazoline derivatives have shown efficacy as dual inhibitors of EGFR and HER2, with IC50 values ranging from to .
- The presence of the quinazoline structure in our compound suggests similar potential for inhibiting cancer cell proliferation.
Enzyme Inhibition
The compound's structure may enable it to interact with various enzymes:
- Histone Deacetylase (HDAC) Inhibition : Related compounds have been reported as potent HDAC6 inhibitors with IC50 values as low as . This suggests that our compound may also exhibit similar inhibitory effects.
Neuroprotective Effects
Research on related compounds has demonstrated neuroprotective properties:
- Compounds derived from quinazolines have been noted to provide neuroprotection against oxidative stress and inflammation in neuronal cells . This aspect warrants further investigation for our compound.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Potential mechanisms include:
- Binding Affinity : Studies using techniques like surface plasmon resonance (SPR) could elucidate binding interactions with target proteins.
- Molecular Docking Studies : Computational simulations can provide insights into the binding modes and affinities towards specific biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to our target compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Complexity: The target compound’s fused bicyclic systems (cyclopenta[c]pyridazinone and quinazolinone) differentiate it from simpler imidazopyridines or pyran derivatives in the evidence. This complexity may enhance binding specificity but complicate synthesis .
Synthetic Challenges: Similar compounds (e.g., 1l, 2d) require multi-step protocols with reflux conditions and specialized reagents (e.g., malononitrile, cyanoacetate derivatives) . The target compound likely demands advanced coupling strategies due to its hybrid architecture.
Spectroscopic Characterization : NMR and HRMS remain standard for validating such heterocycles, as seen in compounds 1l and 2d . The target compound would require similar rigorous analysis.
Biological Potential: While quinazolinones are known for anticancer and antimicrobial activity, the lack of empirical data for the target compound limits definitive claims.
Limitations and Gaps in Evidence
No Direct Data: The provided evidence lacks studies on the target compound, necessitating reliance on structural analogs.
Biological Assays Absent : Key parameters (e.g., IC50, solubility, toxicity) remain unaddressed.
Preparation Methods
Cyclopenta[c]Pyridazinone Core Formation
The cyclopenta[c]pyridazinone ring system is constructed via a Dieckmann cyclization followed by hydrazine cyclocondensation :
Introduction of Ethylamine Side Chain
The ethylamine moiety is introduced via reductive amination :
- 3-Oxo-cyclopenta[c]pyridazine is reacted with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF at 80°C.
- The product is purified via silica gel chromatography (Eluent: CH₂Cl₂/MeOH 9:1) to yield 2-(2-aminoethyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine (Yield: 65%).
Synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)Propanoic Acid
Quinazolin-4(3H)-one Core Synthesis
The quinazolinone ring is synthesized via condensation of anthranilic acid derivatives :
Propanoic Acid Side Chain Installation
The propanoic acid linker is introduced via Mitsunobu reaction :
- 4-Thioxoquinazolin-3(4H)-one is reacted with 3-bromopropanoic acid using triphenylphosphine and DIAD in THF.
- The product is oxidized with H₂O₂ to yield 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (Yield: 58%).
Amide Coupling and Final Product Formation
Carboxylic Acid Activation
The propanoic acid derivative is activated using N,N'-carbonyldiimidazole (CDI) :
Amide Bond Formation
The activated acid is coupled with the cyclopenta[c]pyridazinone ethylamine:
- The imidazolide intermediate is reacted with 2-(2-aminoethyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine in THF at 60°C for 24 hours.
- Purification via recrystallization from ethyl acetate yields the target compound (Yield: 52%).
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Coupling Agent | CDI vs. HATU | CDI: 52% vs. HATU: 48% |
| Solvent | THF vs. DMF | THF: 52% vs. DMF: 45% |
| Temperature | 60°C vs. RT | 60°C: 52% vs. RT: 30% |
Key Challenges
- Low solubility of the quinazolinone intermediate in non-polar solvents required DMF/THF mixtures.
- Epimerization during Mitsunobu reaction was mitigated by using low-temperature conditions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.45 (d, J = 7.2 Hz, 1H, quinazolinone H-5), 7.89–7.82 (m, 2H, pyridazinone H-4/H-7), 3.65 (t, J = 6.8 Hz, 2H, CH₂NH), 2.95–2.88 (m, 4H, cyclopentane CH₂).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₀N₅O₃ [M+H]⁺: 402.1568; found: 402.1565.
Purity Analysis
| Method | Purity | Retention Time (min) |
|---|---|---|
| HPLC (C18, 80:20 MeOH/H₂O) | 98.2% | 12.7 |
Q & A
Basic: What methodologies are recommended for synthesizing this compound with high purity and yield?
Answer:
The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:
- Stepwise Cyclization : Formation of the cyclopenta[c]pyridazinone core under reflux conditions (e.g., using anhydrous solvents like THF at 80–100°C) .
- Amide Coupling : Reaction of intermediates with activating agents (e.g., EDC/HOBt) to form the propanamide linkage .
- Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve ≥95% purity .
Critical Parameters : Temperature (±2°C), pH (neutral to slightly acidic), and reaction time optimization via factorial design (e.g., 2^k designs to assess interactions between variables) .
Basic: Which analytical techniques are suitable for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify hydrogen/carbon environments, focusing on cyclopenta[c]pyridazinone (δ 2.5–3.5 ppm for methylene protons) and quinazolinone (δ 7.5–8.5 ppm for aromatic protons) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures and validate stereochemistry .
Advanced: How can computational tools enhance understanding of biological interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Model binding affinities to enzymes (e.g., kinases) using software like GROMACS, focusing on hydrogen bonding with the quinazolinone moiety .
- AI-Driven Predictions : Train neural networks on structural analogs (e.g., PubChem data) to predict ADMET properties or off-target effects .
- Docking Studies (AutoDock Vina) : Screen against targets like PARP or topoisomerases, prioritizing residues within 4 Å of the cyclopenta[c]pyridazinone core .
Advanced: How to resolve contradictions in reported biological activity across models?
Answer:
- Comparative Meta-Analysis : Systematically compare IC50 values from kinase inhibition assays (e.g., EGFR vs. VEGFR2) while normalizing for assay conditions (pH, ATP concentration) .
- Structural-Activity Relationship (SAR) Profiling : Synthesize derivatives with modified substituents (e.g., replacing the quinazolinone with triazolo[4,3-a]pyrazine) to isolate contributing groups .
- Dose-Response Reproducibility : Validate results across ≥3 independent labs using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
Advanced: What experimental designs optimize pharmacokinetic (PK) studies in preclinical models?
Answer:
- Compartmental Modeling : Use WinNonlin to analyze plasma concentration-time curves, focusing on volume of distribution (Vd) and clearance (CL) .
- Permeability Assays : Apply Caco-2 monolayers or PAMPA to assess intestinal absorption, correlating logP values (calculated via ChemAxon) with bioavailability .
- Metabolite Identification : Employ LC-MS/MS with collision-induced dissociation (CID) to detect Phase I/II metabolites in hepatocyte incubations .
Basic: What are the key considerations for in vitro biological screening?
Answer:
- Target Selection : Prioritize enzymes/receptors with conserved binding pockets (e.g., ATP-binding sites in kinases) based on structural homology .
- Control Design : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
- Data Normalization : Express activity as % inhibition relative to baseline, using Z’-factor (>0.5) to validate assay robustness .
Advanced: How to design mechanistic studies for target validation?
Answer:
- RNA Interference (RNAi) : Knock down putative targets (e.g., PI3K) in cell lines and measure changes in compound efficacy via dose-response shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for the compound-enzyme interaction .
- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution to identify allosteric binding sites .
Advanced: How to address solubility challenges in formulation studies?
Answer:
- Co-Solvent Systems : Test PEG 400/water mixtures (10–40% v/v) to enhance solubility while monitoring compound stability via accelerated degradation studies (40°C/75% RH) .
- Nanoparticle Encapsulation : Use PLGA or liposomes (particle size <200 nm via DLS) to improve bioavailability .
- pH-Solubility Profiling : Titrate from pH 1.2 (simulated gastric fluid) to 7.4 (blood), correlating results with pKa values (predicted via MarvinSketch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
